Cas no 7303-50-6 (2-amino-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid)

2-Amino-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid is a heterocyclic amino acid derivative featuring a pyrrolopyridine scaffold, which confers unique structural and functional properties. This compound is of interest in medicinal chemistry due to its potential as a building block for biologically active molecules, particularly in drug discovery targeting kinase inhibition and neurotransmitter modulation. Its rigid bicyclic structure enhances binding affinity and selectivity in molecular interactions. The presence of both amino and carboxyl functional groups allows for further derivatization, facilitating its incorporation into peptides or small-molecule therapeutics. This compound is typically synthesized under controlled conditions to ensure high purity and stability, making it suitable for research applications in pharmacology and biochemistry.
2-amino-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid structure
7303-50-6 structure
Product Name:2-amino-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid
CAS No:7303-50-6
MF:C10H11N3O2
MW:205.2132
MDL:MFCD25509439
CID:563672
PubChem ID:5354789
Update Time:2025-11-02

2-amino-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrrolo[2,3-b]pyridine-3-propanoicacid, a-amino-
    • DL-7-Azatryptophan Monohydrate
    • 1H-Pyrrolo[2,3-b]pyridine-3-propanoic acid, α-amino-
    • 7-AZATRYPTOPHAN
    • DL-7-Azatryptophan
    • 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid
    • Azatryptophan
    • 7-Aza-DL-tryptophan
    • 7-aza-Tryptophan
    • 2-amino-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid
    • d,l-7-azatryptophan
    • 2-amino-3-(7H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid
    • SNLOIIPRZGMRAB-UHFFFAOYSA-N
    • alpha-Amino-1H-pyrrolo(2,3-b)pyridine-3-propionic acid
    • ST057517
    • 2-amino-3-pyrrolo[2,3-b]pyridin-3-ylpropanoic acid
    • 1H-Pyrrolo(2,3-b)pyridine-3-propanoic acid, alpha-amino-
    • 1H-Pyr
    • 2-Amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)-propionic acid
    • STL146750
    • Z1274773112
    • 1H-Pyrrolo(2,3-b)pyridine-3-propionic acid, alpha-amino-
    • SY031954
    • NSC19495
    • EN300-107920
    • 1H-Pyrrolo[2, .alpha.-amino-, dl-
    • MFCD00150525
    • 1137-00-4
    • NSC 19495
    • 2-Amino-3-(1H-pyrrolo[2 pound not3-b]pyridin-3-yl)propanoic acid
    • 7303-50-6
    • SCHEMBL13957670
    • SR-01000883737-1
    • PS-4905
    • SCHEMBL1520374
    • BCP21494
    • BBL027935
    • 1H-Pyrrolo(2,3-b)pyridine-3-propionic acid, .alpha.-amino-
    • 3-(1H-Pyrrolo[2,3-b]pyridin-3-yl)alanine
    • 1H-Pyrrolo(2,3-b)pyridine-3-propanoic acid, alpha-amino-, (-)-
    • PD059342
    • NSC-19495
    • A0557
    • .alpha.-Amino-1H-pyrrolo(2,3-b)pyridine-3-propionic acid
    • UNII-26NJJ3M0J5
    • AB01674
    • 1H-PYRROLO[2,3-B]PYRIDINE-3-PROPANOIC ACID, ALPHA-AMINO-
    • SB14313
    • D,L-AZATRYPTOPHAN HYDRATE
    • 3-(1H-Pyrrolo[2,3-b]pyridin-3-yl)alanine #
    • 26NJJ3M0J5
    • F8887-3907
    • 1H-Pyrrolo(2,3-b)pyridine-3-propanoic acid, alpha-amino-, (+-)-
    • CS-0004130
    • SY317299
    • 1H-Pyrrolo(2,3-b)pyridine-3-propionic acid, alpha-amino-, dl-
    • 1H-Pyrrolo[2, .alpha.-amino-, (-)-
    • 1H-Pyrrolo(2,3-b)pyridine-3-propanoic acid, .alpha.-amino-
    • DL-7-Azatryptophan hydrate
    • 7-Azatryptophan, AldrichCPR
    • 1H-Pyrrolo[2, .alpha.-amino-, (.+-.)-
    • DTXSID101229652
    • SB14312
    • MFCD00037930
    • 2-amino-3-(7H-pyrrolo[2,3-b]pyridin-3-yl)propanoicacid
    • 7-AZATRYPTOPHAN, DL-
    • 1H-PYRROLO[2,3-B]PYRIDINE-3-PROPANOIC ACID, A-AMINO-
    • SR-01000883737
    • MFCD08272984
    • AKOS005747045
    • MDL: MFCD25509439
    • Inchi: 1S/C10H11N3O2/c11-8(10(14)15)4-6-5-13-9-7(6)2-1-3-12-9/h1-3,5,8H,4,11H2,(H,12,13)(H,14,15)
    • InChI Key: SNLOIIPRZGMRAB-UHFFFAOYSA-N
    • SMILES: O([H])C(C([H])(C([H])([H])C1=C([H])N([H])C2=C1C([H])=C([H])C([H])=N2)N([H])[H])=O

Computed Properties

  • Exact Mass: 219.10100
  • Monoisotopic Mass: 205.085
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: -2
  • Topological Polar Surface Area: 92

Experimental Properties

  • Color/Form: White to Yellow Solid
  • Density: 1.434
  • Melting Point: 259°C(lit.)
  • Boiling Point: 466.1°C at 760 mmHg
  • Flash Point: 235.7°C
  • Refractive Index: 1.709
  • PSA: 105.13000
  • LogP: 2.05270
  • Solubility: Slightly soluble in acid, very slightly soluble in water

2-amino-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid Security Information

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2-amino-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid Suppliers

Amadis Chemical Company Limited
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(CAS:7303-50-6)2-amino-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid
Order Number:A1206868
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 03:45
Price ($):194.0/819.0
Email:sales@amadischem.com

2-amino-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid Related Literature

Additional information on 2-amino-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid

Exploring the Versatile Applications of 2-amino-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid (CAS No. 7303-50-6)

In the realm of medicinal chemistry and pharmaceutical research, 2-amino-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid (CAS No. 7303-50-6) has emerged as a compound of significant interest. This unique amino acid derivative, characterized by its pyrrolopyridine core, offers a wide range of potential applications in drug discovery and development. Researchers are particularly drawn to its structural features, which make it a promising scaffold for designing novel therapeutic agents.

The molecular structure of 2-amino-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid combines the essential characteristics of both amino acids and heterocyclic compounds. This dual nature allows it to interact with various biological targets, making it valuable in the development of small molecule inhibitors and protein-protein interaction modulators. Recent studies have highlighted its potential in addressing challenging therapeutic areas, aligning with current trends in precision medicine and targeted therapies.

One of the most exciting aspects of 2-amino-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid is its role in kinase inhibitor development. With the growing focus on cancer immunotherapy and signal transduction modulation, this compound has attracted attention from pharmaceutical researchers worldwide. Its pyrrolopyridine moiety serves as an excellent pharmacophore, capable of forming crucial hydrogen bonds with kinase domains, a feature that answers many researchers' questions about effective drug design strategies.

The synthesis and characterization of 2-amino-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid have been subjects of numerous optimization studies. Modern green chemistry approaches have been applied to improve its production efficiency, reflecting the industry's shift toward sustainable pharmaceutical manufacturing. These advancements address common search queries about environmentally friendly synthesis methods and cost-effective production of specialized amino acid derivatives.

Beyond its pharmaceutical applications, 2-amino-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid has shown promise in biochemical research as a tool compound. Its fluorescent properties, derived from the pyrrolopyridine system, make it useful in proteomics studies and enzyme mechanism investigations. This versatility responds to the increasing demand for multifunctional research chemicals in academic and industrial laboratories.

The market for 2-amino-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid has grown steadily, driven by the expansion of contract research organizations and the pharmaceutical industry's need for innovative building blocks. Quality control standards for this compound have become more stringent, with emphasis on high-purity synthesis and comprehensive analytical characterization - topics frequently searched by quality assurance professionals.

Recent patent literature reveals growing intellectual property activity surrounding derivatives of 2-amino-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid, particularly in the fields of neurological disorders and metabolic disease treatments. This trend aligns with current healthcare priorities and responds to common queries about emerging drug targets and novel therapeutic approaches.

As research continues, the potential applications of 2-amino-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid are expanding into new areas. Its compatibility with peptide synthesis techniques opens possibilities for developing peptide-based therapeutics, a rapidly growing sector in modern medicine that addresses frequent searches about next-generation biologics.

The stability profile of 2-amino-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid under various conditions has been extensively studied, providing valuable data for formulation scientists. These studies answer practical questions about compound storage and handling procedures, which are crucial for laboratory technicians and research pharmacists.

Looking ahead, 2-amino-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid is poised to play an increasingly important role in medicinal chemistry. Its unique structural features and versatile applications position it as a key player in addressing current challenges in drug discovery, responding to the pharmaceutical industry's need for innovative chemical entities with improved therapeutic profiles.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:7303-50-6)2-amino-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid
A1206868
Purity:99%/99%
Quantity:1g/5g
Price ($):194.0/819.0
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